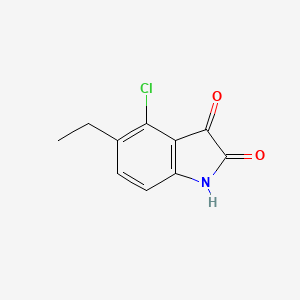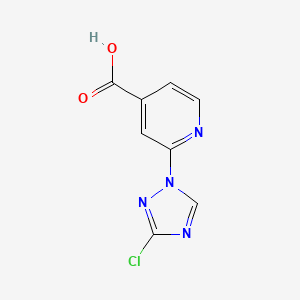
2-(3-Chloro-1h-1,2,4-triazol-1-yl)isonicotinic acid
説明
2-(3-Chloro-1h-1,2,4-triazol-1-yl)isonicotinic acid is a compound that contains a triazole moiety . Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . They are known for their superior pharmacological applications . The compound’s molecular formula is C2H2ClN3 .
Synthesis Analysis
Triazoles can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures, paving the way for the construction of diverse novel bioactive molecules . A novel, metal-free process for the synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid, a similar compound, has been reported, which features an efficient condensation for the triazole build-up under flow conditions .Molecular Structure Analysis
The molecular weight of this compound is 103.510 . The IUPAC Standard InChIKey is QGOUKZPSCTVYLX-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
The ionization energy of a similar compound, 3-chloro-1H-1,2,4-triazole, is 10.1 eV . Other physical and chemical properties specific to this compound are not available in the retrieved data.科学的研究の応用
Antimicrobial Activity
2-(3-Chloro-1h-1,2,4-triazol-1-yl)isonicotinic acid and its derivatives have been explored for their antimicrobial properties. Research indicates that triazole derivatives, synthesized from isonicotinic acid, show significant activity against various microorganisms including gram-positive and gram-negative bacteria, and fungi like Aspergillus niger and Candida albicans (Mishra et al., 2010). Additionally, similar compounds synthesized from isonicotinic acid hydrazide have demonstrated good or moderate antimicrobial activity (Bayrak et al., 2009).
Anticancer Potential
There is evidence suggesting the potential anticancer activity of compounds derived from isonicotinic acid. Studies have found that certain N-substituted-3-mercapto-1,2,4-triazoles and triazolothiadiazines exhibit significant cytotoxicity against various human cancer cell lines (Kamel & Abdo, 2014). Additionally, derivatives such as oxadiazoles, thiadiazoles, and triazoles obtained from isonicotinic acid hydrazide have shown notable anticancer activity against multiple human cancer cell lines (Abdo & Kamel, 2015).
Liquid Crystalline Properties
The compound has been used in the synthesis and characterization of liquid crystalline materials. These materials show mesomorphic nature, indicating potential applications in the field of liquid crystal technology (Thaker & Patel, 2008); (Thaker & Patel, 2009).
作用機序
Target of Action
Similar 1,2,4-triazole derivatives have shown promising cytotoxic activity against various cancer cell lines , suggesting that they may target proteins or enzymes involved in cell proliferation and survival.
Mode of Action
It’s known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Biochemical Pathways
Given the cytotoxic activities of similar 1,2,4-triazole derivatives, it can be inferred that this compound may interfere with pathways related to cell growth and survival .
Pharmacokinetics
The presence of the 1,2,4-triazole ring in the compound suggests that it may have good bioavailability due to its ability to form hydrogen bonds .
Result of Action
Similar 1,2,4-triazole derivatives have shown cytotoxic activities against various cancer cell lines , suggesting that this compound may induce cell death or inhibit cell proliferation.
Action Environment
The stability of similar 1,2,4-triazole derivatives suggests that this compound may be stable under a variety of conditions .
生化学分析
Biochemical Properties
2-(3-Chloro-1h-1,2,4-triazol-1-yl)isonicotinic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The nature of these interactions often involves the inhibition or activation of enzyme activity, thereby affecting the metabolic pathways in which these enzymes are involved .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism and survival . Additionally, it has been shown to affect the proliferation and apoptosis of certain cell types, making it a compound of interest in cancer research .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular functions. For instance, the compound’s interaction with cytochrome P450 enzymes can lead to altered drug metabolism, influencing the efficacy and toxicity of therapeutic agents .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can also have biological activity . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to induce adaptive responses in cells, highlighting the importance of understanding its temporal dynamics .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects underscore the importance of determining the optimal therapeutic window for the compound’s use in clinical settings .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of various substrates. These interactions can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism . Understanding these metabolic pathways is crucial for predicting the compound’s effects and potential drug interactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, the compound may be actively transported into cells via specific transporters, influencing its intracellular concentration and biological activity .
Subcellular Localization
The subcellular localization of this compound is a key factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall biological effects .
特性
IUPAC Name |
2-(3-chloro-1,2,4-triazol-1-yl)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN4O2/c9-8-11-4-13(12-8)6-3-5(7(14)15)1-2-10-6/h1-4H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVEFJLNQCXRVAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)O)N2C=NC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B1435050.png)
![2-Morpholin-2-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride](/img/structure/B1435051.png)
![4-Methyl-8-(2-phenylethyl)-2-piperidin-2-yl-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one dihydrochloride](/img/structure/B1435052.png)
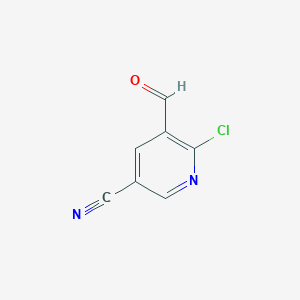
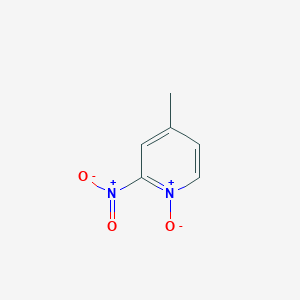
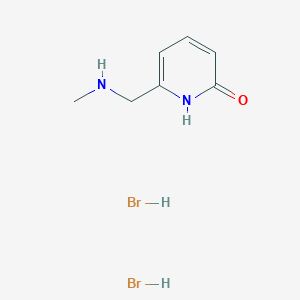
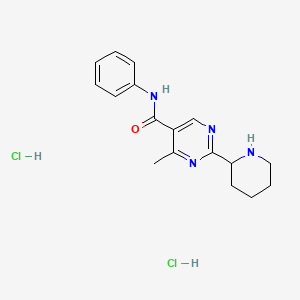
![2-methyl-2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1435059.png)
![tert-butyl N-[(tert-butoxy)carbonyl]-N-[(3-oxocyclobutyl)methyl]carbamate](/img/structure/B1435064.png)
![tert-Butyl 7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1435066.png)
![3,5-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1435067.png)
![4-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1435068.png)
